molecular formula C33H45N5O9 B13805968 Boc-leu-enkephalin

Boc-leu-enkephalin

Cat. No.: B13805968
M. Wt: 655.7 g/mol
InChI Key: LRVSRJCCIDBURD-GSDHBNRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Endogenous Opioid Peptides and Enkephalins in Research

Endogenous opioid peptides are naturally occurring signaling molecules that bind to opioid receptors in the nervous system and other tissues. mdpi.com The primary families of these peptides are the enkephalins, endorphins, and dynorphins. news-medical.net Enkephalins are pentapeptides, existing in two main forms: Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met). nih.gov These peptides are derived from a larger precursor protein called proenkephalin. ontosight.ai Found widely distributed throughout the central and peripheral nervous systems, enkephalins play a crucial role in modulating pain perception, stress responses, and emotional behaviors. abcam.commdpi.com Their discovery spurred a new era in neuroscience, providing a physiological basis for the actions of opiate drugs and opening avenues for the development of novel analgesics. news-medical.net

Significance of Leu-Enkephalin in Receptor Pharmacology Studies

Leu-enkephalin is of particular interest in receptor pharmacology due to its interaction with opioid receptors, primarily the delta (δ) and mu (μ) opioid receptors. wikipedia.org It exhibits a greater preference for the δ-opioid receptor. wikipedia.org Understanding how Leu-enkephalin binds to and activates these receptors is fundamental to deciphering the complexities of the endogenous opioid system. ontosight.ai Research on Leu-enkephalin has provided critical insights into the mechanisms of pain modulation and has been instrumental in the development of more targeted pain therapies with potentially fewer side effects. ontosight.aiontosight.ai The study of its structure-activity relationships has guided the design of synthetic analogs with improved stability and receptor selectivity. rsc.org

Role of Chemical Synthesis in Leu-Enkephalin Research

The chemical synthesis of Leu-enkephalin and its analogs, such as Boc-leu-enkephalin, is indispensable for detailed pharmacological investigations. Natural enkephalins have a very short half-life in the body due to rapid degradation by enzymes called enkephalinases. mdpi.com This rapid breakdown limits their therapeutic potential and makes it challenging to study their prolonged effects.

Chemical synthesis allows for the production of larger quantities of the peptide for research purposes and, more importantly, enables the creation of modified versions with enhanced stability and specific properties. The introduction of protecting groups, like the tert-butoxycarbonyl (Boc) group, is a key strategy in peptide synthesis. The Boc group protects the N-terminal amino group of the peptide, preventing unwanted side reactions during the step-by-step assembly of the amino acid chain. ias.ac.inmdpi.com This control over the synthesis process is crucial for producing pure, well-defined peptides for reliable experimental results. Furthermore, synthetic modifications can be introduced to probe the peptide's interaction with its receptor, helping to map the binding site and understand the molecular determinants of receptor activation and selectivity. nih.gov

Chemical and Physical Properties of this compound

The N-terminal protected form of Leu-enkephalin, this compound, possesses specific chemical and physical characteristics that are fundamental to its use in research.

PropertyValue
Full Name N-tert-Butoxycarbonyl-L-leucyl-L-phenylalanyl-L-glycyl-L-glycyl-L-tyrosine
Abbreviation This compound
Molecular Formula C33H45N5O9
Molecular Weight 655.74 g/mol
Amino Acid Sequence Boc-Tyr-Gly-Gly-Phe-Leu

This table summarizes the key chemical and physical properties of this compound.

Synthesis and Chemical Modifications

The synthesis of this compound is a cornerstone of its application in research, allowing for the creation of a stable and well-characterized molecule for a variety of experimental purposes.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This compound is typically synthesized using solid-phase peptide synthesis (SPPS), a method that revolutionized peptide chemistry. ias.ac.in In this process, the C-terminal amino acid (Leucine) is first attached to an insoluble polymer support (resin). The peptide chain is then built step-by-step by adding one amino acid at a time. ias.ac.in

The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in this process. ias.ac.in It is used to protect the alpha-amino group of each incoming amino acid. After each coupling step, the Boc group is removed with a mild acid, such as trifluoroacetic acid (TFA), to expose the amino group for the next coupling reaction. mdpi.com This iterative cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support.

Other Chemical Modifications and Their Research Applications

Beyond the N-terminal Boc protection, other chemical modifications of Leu-enkephalin have been explored to enhance its properties for research. These modifications aim to increase stability against enzymatic degradation, improve receptor selectivity, and probe the structural requirements for biological activity.

ModificationResearch Application
Amide bond replacement Investigating the role of specific amide bonds in receptor binding and signal transduction. nih.gov
Cyclization Creating conformationally constrained analogs to study the receptor-bound conformation and improve stability. pnas.org
Halogenation of Phenylalanine Enhancing receptor selectivity and peptide stability. nih.gov
Glycosylation Increasing the ability of the peptide to cross the blood-brain barrier. acs.org

This table outlines various chemical modifications of Leu-enkephalin and their respective applications in research.

Biochemical and Pharmacological Research Applications

This compound serves as a vital tool in a range of biochemical and pharmacological studies, primarily due to its protected N-terminus which prevents its rapid degradation and allows for more controlled experimental conditions.

Use in Receptor Binding Assays

This compound is utilized in receptor binding assays to characterize the affinity of various ligands for opioid receptors, particularly the mu (μ) and delta (δ) receptors. acs.org In these experiments, this compound can be used as a competitor against a radiolabeled ligand to determine the binding affinity (Ki) of the test compound. The stability of the Boc-protected peptide ensures that the concentration remains constant throughout the assay, leading to more accurate and reproducible results.

Receptor Binding Affinity of Leu-Enkephalin

Receptor SubtypeBinding Affinity (Ki)
δ-opioid receptor 3.4 - 4.0 nM caymanchem.com
μ-opioid receptor 0.38 - 3.4 nM caymanchem.comnih.gov
κ-opioid receptor >1,000 nM caymanchem.com

This table shows the binding affinities of Leu-enkephalin for the different opioid receptor subtypes. Lower Ki values indicate higher affinity.

Application in Enzymatic Degradation Studies

A significant challenge in the therapeutic use of natural enkephalins is their rapid breakdown by enzymes. this compound is a valuable tool in studies aimed at understanding and inhibiting this degradation. By protecting the N-terminus, the Boc group prevents cleavage by aminopeptidases, one of the primary classes of enzymes responsible for enkephalin degradation. mdpi.com Researchers can use this compound as a substrate or a control in assays designed to identify and characterize the enzymes involved in enkephalin metabolism and to screen for potential inhibitors of these enzymes. nih.gov

Role as a Metabolic Tracer

While the Boc group itself is not a tracer, the synthesis of Boc-protected Leu-enkephalin can be adapted to include isotopic labels, such as tritium (B154650) (³H) or carbon-13 (¹³C). psu.edu These labeled versions of this compound can then be used as metabolic tracers to study the synthesis, transport, and degradation of enkephalins in vitro and in vivo. pnas.org For instance, tritiated this compound can be introduced into a biological system, and its metabolic fate can be followed by detecting the radioactivity of the parent compound and its metabolites over time.

Properties

Molecular Formula

C33H45N5O9

Molecular Weight

655.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C33H45N5O9/c1-20(2)15-26(31(44)45)37-30(43)25(16-21-9-7-6-8-10-21)36-28(41)19-34-27(40)18-35-29(42)24(38-32(46)47-33(3,4)5)17-22-11-13-23(39)14-12-22/h6-14,20,24-26,39H,15-19H2,1-5H3,(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,38,46)(H,44,45)/t24-,25-,26-/m0/s1

InChI Key

LRVSRJCCIDBURD-GSDHBNRESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Boc Leu Enkephalin and Derivatives

Nα-tert-Butyloxycarbonyl (Boc) Protecting Group Strategy in Peptide Synthesis

The Boc group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org Its use is defined by its stability under a range of conditions and its lability under specific acidic conditions, allowing for selective deprotection during the synthetic cycle.

In the synthesis of Boc-Leu-enkephalin, the Boc group serves as a temporary shield for the α-amino group of the incoming amino acid. This prevents the amine from engaging in unwanted side reactions, such as self-polymerization, during the activation of its carboxyl group for peptide bond formation. americanpeptidesociety.orgbiosynth.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. libretexts.orgtotal-synthesis.com This forms a carbamate (B1207046) linkage that is stable to the basic conditions often used for coupling reactions. The bulky nature of the tert-butyl group provides steric hindrance, further enhancing its protective function.

While the Nα-Boc group provides temporary protection, the reactive side chains of certain amino acids require more permanent protecting groups that remain intact throughout the entire chain elongation process. peptide.com In the sequence of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), only Tyrosine possesses a reactive side-chain (a phenolic hydroxyl group) that needs protection.

The Boc/Benzyl (B1604629) (Bzl) protection scheme is a classic approach used in this context. peptide.com This strategy is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the permanent side-chain protecting groups (often benzyl-based) are removed by acid. biosynth.com However, their removal relies on differential acid lability. The Nα-Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl-based side-chain protecting groups require very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal. peptide.comwikipedia.org This difference in required acid strength allows for the selective removal of the Boc group at each step of the synthesis without disturbing the side-chain protection. nih.gov

For the Tyrosine residue in enkephalin synthesis, common side-chain protecting groups compatible with the Boc strategy include the benzyl (Bzl) ether, the more acid-stable 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether, or the 2-bromobenzyloxycarbonyl (2-BrZ) group. peptide.com These groups are stable to repeated treatments with TFA but are efficiently cleaved during the final step when the completed peptide is released from the resin using HF. peptide.com

Amino AcidSide-Chain Functional GroupCommon Protecting Group (Boc-SPPS)Cleavage Condition
Tyrosine (Tyr) Phenolic Hydroxyl (-OH)Benzyl (Bzl), 2,6-Dichlorobenzyl (2,6-Cl₂Bzl)Strong Acid (e.g., HF)
Serine (Ser) Hydroxyl (-OH)Benzyl (Bzl)Strong Acid (e.g., HF)
Threonine (Thr) Hydroxyl (-OH)Benzyl (Bzl)Strong Acid (e.g., HF)
Arginine (Arg) GuanidiniumTosyl (Tos), Nitro (NO₂)Strong Acid (e.g., HF)

This table provides examples of common side-chain protecting groups used in Boc-based solid-phase peptide synthesis.

The selective removal of the Nα-Boc group is a critical step that is repeated throughout the peptide chain elongation. The standard and most widely used method involves treatment with a moderate acid. americanpeptidesociety.org

Primary Method:

Trifluoroacetic Acid (TFA): The peptide-resin is typically treated with a solution of 25-50% TFA in a solvent like dichloromethane (B109758) (DCM) for about 15 to 30 minutes. peptide.comchempep.com This treatment is sufficient to cleave the acid-labile Boc group while leaving the benzyl-based side-chain protecting groups and the peptide-resin linkage intact. nih.gov

The mechanism of TFA-mediated deprotection involves the protonation of the carbamate oxygen, followed by the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine of the peptide. total-synthesis.commasterorganicchemistry.com This liberated N-terminal amine, now in the form of a TFA salt, is then neutralized before the subsequent coupling step. peptide.com

During this deprotection, the generated tert-butyl cations can potentially react with nucleophilic residues like methionine or tryptophan, leading to undesired side products. peptide.com To prevent this, "scavengers" such as 0.5% dithioethane (DTE) are often added to the TFA/DCM solution to trap these reactive cations. peptide.com

Alternative Methods: While TFA is dominant, other acidic conditions have been reported for Boc deprotection, including:

Hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297). rsc.orgresearchgate.net

Aqueous phosphoric acid. rsc.org

Oxalyl chloride in methanol, which offers a milder alternative. rsc.org

Solid-Phase Peptide Synthesis (SPPS) Approaches for this compound

SPPS, developed by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support (resin). wikipedia.orgwikipedia.org This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing of the resin. nih.gov

The choice of resin is crucial as it determines the nature of the C-terminus of the final peptide (acid or amide) and the conditions required for final cleavage. fluorochem.co.uk

For the synthesis of this compound, which has a free C-terminal carboxyl group, the following resins are commonly employed:

Merrifield Resin: This is the classic resin for Boc-SPPS, consisting of chloromethylated polystyrene-divinylbenzene beads. chempep.comfluorochem.co.uk The first amino acid (Leucine in this case) is loaded onto the resin via a nucleophilic substitution reaction, forming a benzyl ester linkage. A drawback of this resin is that this linkage can be somewhat unstable to the repeated TFA treatments required for Boc deprotection, potentially leading to chain loss during the synthesis of longer peptides. chempep.com

PAM (Phenylacetamidomethyl) Resin: To enhance the acid stability of the peptide-resin linkage, the PAM resin was developed. chempep.com It incorporates a phenylacetamido linker that is more resistant to TFA than the simple benzyl ester of the Merrifield resin. chempep.comiris-biotech.de This increased stability minimizes the loss of peptide chains during synthesis and is preferred for longer peptides. Final cleavage from both Merrifield and PAM resins to yield a C-terminal carboxylic acid requires strong acids like HF or TFMSA (trifluoromethanesulfonic acid). chempep.comiris-biotech.de

For synthesizing Leu-enkephalinamide, different resins would be used:

MBHA (Methylbenzhydrylamine) Resin: This is the support of choice for producing peptide amides using the Boc strategy. chempep.com The final peptide is cleaved from the MBHA resin with HF to yield a C-terminal amide. researchgate.net

Resin TypeLinker TypeFinal Product C-TerminusFinal Cleavage ConditionsPrimary Advantage
Merrifield ChloromethylCarboxylic AcidHF, TFMSAThe original, classic resin for Boc-SPPS.
PAM PhenylacetamidomethylCarboxylic AcidHF, TFMSAIncreased acid stability of linkage, reducing chain loss. chempep.com
MBHA MethylbenzhydrylamineAmideHFStandard for producing C-terminal peptide amides. chempep.com

This interactive table summarizes common resins used in Boc-based solid-phase peptide synthesis.

Once the first amino acid (Boc-Leu) is loaded onto the appropriate resin (e.g., PAM resin), the peptide chain is elongated by repeating a synthetic cycle for each subsequent amino acid (Phe, Gly, Gly, Tyr). ias.ac.inamericanpeptidesociety.org Each cycle consists of several core steps:

Deprotection: The Nα-Boc group of the resin-bound amino acid is removed using a solution of 25-50% TFA in DCM. chempep.com

Washing: The resin is thoroughly washed with solvents like DCM and isopropanol (B130326) to remove residual TFA and the cleaved Boc byproducts. chempep.com

Neutralization: The N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized to the free amine using a hindered base, typically 5-10% diisopropylethylamine (DIEA) in DCM or DMF. peptide.com This step is crucial for the subsequent coupling reaction. Some protocols utilize in situ neutralization, where the neutralization and coupling steps are combined. peptide.com

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. This is achieved by adding the Boc-amino acid in excess along with a coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions, or more efficient uronium/aminium salts like HBTU or HATU. peptide.comamericanpeptidesociety.org

Washing: The resin is again washed extensively with solvents like DMF and DCM to remove excess reagents and soluble byproducts, leaving the pure, elongated peptide-resin ready for the next cycle. ias.ac.in

This entire cycle is repeated until the full sequence of Boc-Tyr(Bzl)-Gly-Gly-Phe-Leu-PAM-Resin is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting group (e.g., the Bzl group from Tyrosine) using a strong acid like HF.

Solution-Phase Peptide Synthesis (SolPPS) Techniques for this compound

Before the advent of SPPS, peptides were exclusively synthesized in solution. nih.govspringernature.com Solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for the preparation of peptide fragments for subsequent condensation. biomatik.comresearchgate.netnih.gov

Segment condensation involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, larger peptide. researchgate.netacs.org This approach can be more efficient for long peptides as it reduces the number of repetitive coupling and deprotection steps. researchgate.net For the synthesis of enkephalin analogues, a convergent approach involving the condensation of fragments like a dipeptide and a tripeptide has been employed. researchgate.netnih.govscispace.com For instance, a protected dipeptide fragment can be coupled with a tripeptide fragment to yield the pentapeptide. researchgate.net This strategy requires careful selection of protecting groups to avoid racemization at the C-terminus of the activated peptide fragment.

Iterative solution-phase synthesis involves the stepwise addition of single amino acid residues to a growing peptide chain in solution. acs.orgacs.org After each coupling and deprotection step, the intermediate peptide is isolated and purified before proceeding to the next cycle. acs.org While this can be more labor-intensive than SPPS due to the need for purification of intermediates, it allows for careful characterization at each step. nih.gov Methodologies have been developed to simplify the purification process, such as precipitation of the peptide intermediate. acs.org

Diketopiperazines (DKPs) are cyclic dipeptides that can be formed as a side product during peptide synthesis, particularly during the deprotection of a dipeptide attached to a resin. nih.govresearchgate.netresearchgate.net This occurs through the intramolecular aminolysis of the ester linkage to the resin by the free N-terminal amine. researchgate.net However, DKPs can also be strategically utilized as synthetic intermediates. acs.orgwikipedia.org For example, mono-Boc-protected diketopiperazines can serve as building blocks for peptide elongation. acs.org In a recently developed method, a mono-Boc-DKP was reacted with a tripeptide to synthesize Leu-enkephalin in good yield and with high optical purity. acs.org

Sustainable and Green Chemistry Innovations in this compound Synthesis

The traditional methods of peptide synthesis often involve large quantities of hazardous solvents and reagents, generating significant chemical waste. oxfordglobal.comadvancedchemtech.com Consequently, there is a growing emphasis on developing more sustainable and environmentally friendly approaches to peptide synthesis. oxfordglobal.comtandfonline.com

Innovations in this area include:

Greener Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with more benign alternatives such as water, ethanol, or binary mixtures of greener solvents. acsgcipr.orgadvancedchemtech.comsemanticscholar.org For instance, the synthesis of Leu-enkephalin amide has been demonstrated in a mixture of water and PolarClean. unife.it

Continuous Flow Chemistry: Moving from batch processing to continuous flow systems can enhance efficiency, reduce the use of excess reagents, and minimize waste generation. oxfordglobal.com

Alternative Energy Sources: The use of microwave irradiation can accelerate reaction times and improve yields in both solution and solid-phase synthesis. biomatik.com

Greener Reagents: The development and use of more environmentally friendly coupling reagents and protecting groups are active areas of research. nih.gov For example, propylphosphonic anhydride (B1165640) (T3P®) has been used as a coupling reagent in a green solution-phase synthesis of Leu-enkephalin in ethyl acetate, avoiding DMF. unibo.it

These green chemistry approaches aim to reduce the environmental impact of peptide synthesis while maintaining high efficiency and product purity. oxfordglobal.comadvancedchemtech.com

Aqueous Microwave-Assisted Solid-Phase Synthesis

A significant step towards "green" peptide synthesis is the development of aqueous microwave-assisted solid-phase synthesis (SPPS). mdpi.comdoaj.org This method successfully addresses the poor water solubility of protected amino acids by using water-dispersible Boc-amino acid nanoparticles. researchgate.netresearchgate.net Researchers have demonstrated that microwave irradiation can rapidly and efficiently drive the solid-phase reaction of these nanoparticle reactants on a resin in water. mdpi.comresearchgate.net

In this protocol, the coupling reaction is often performed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling agent in the presence of N-methylmorpholine (NMM). researchgate.net The Boc protecting group is subsequently removed using trifluoroacetic acid (TFA). mdpi.com This technique has been successfully applied to synthesize Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu-OH) in high yield and purity, showcasing the viability of eliminating organic solvents from the peptide synthesis process. mdpi.com The use of microwave energy significantly accelerates the coupling steps compared to reactions at room temperature in an aqueous medium. mdpi.com

Liquid-Assisted Ball-Milling Methods

Mechanochemistry, specifically liquid-assisted grinding or ball-milling, presents another innovative and environmentally benign route for peptide bond formation. rsc.orgresearchgate.net This method avoids the use of toxic solvents and reactants by milling stoichiometric amounts of Boc-protected α-amino acid derivatives with α-amino acid alkyl ester salts. rsc.org

The process typically involves using Boc-protected α-amino acid N-carboxyanhydrides (Boc-AA-NCA) or N-hydroxysuccinimide esters (Boc-AA-OSu) as the activated amino acid source. rsc.orgresearchgate.net The reaction is conducted in the presence of a base, such as sodium bicarbonate (NaHCO₃), and a minimal quantity of a liquid, like ethyl acetate (EtOAc), which assists the reaction without acting as a bulk solvent. rsc.org This approach has been successfully employed for the synthesis of di- to pentapeptides, including the complete sequence of Leu-enkephalin, demonstrating its efficacy in a more sustainable manner. rsc.orgresearchgate.net

Organic Solvent-Free Peptide Bond Formation

The overarching goal of the aforementioned methodologies is to establish organic solvent-free peptide synthesis. Traditional SPPS relies heavily on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (CH₂Cl₂), not only for the reactions but also for extensive washing steps between synthetic cycles. researchgate.net The development of aqueous microwave-assisted SPPS and liquid-assisted ball-milling represents a paradigm shift. mdpi.comrsc.org These methods are fundamentally designed to be environmentally friendly by either using water as the reaction medium or by eliminating the need for a bulk solvent altogether. mdpi.comresearchgate.netresearchgate.net By leveraging technologies like nanoparticles to overcome solubility issues in water or the physical energy of ball-milling, these strategies pave the way for a greener production of peptides like this compound. mdpi.comresearchgate.net

Analytical Characterization of Synthetic this compound and Intermediates

Rigorous analytical characterization is essential to confirm the identity, purity, and composition of synthetically derived this compound. A combination of chromatographic, spectroscopic, and analytical methods is employed to validate the final product and key intermediates.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of synthetic peptides. For this compound, reversed-phase HPLC (RP-HPLC) is typically used to separate the target peptide from impurities and unreacted starting materials. researchgate.netresearchgate.net The crude product is analyzed to determine the success of the synthesis and to guide purification protocols. researchgate.net After purification, HPLC is used again to confirm the high purity of the final product.

A typical analysis involves a C18 column with a mobile phase gradient consisting of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net

Table 1: Representative HPLC Conditions for Leu-Enkephalin Analysis. researchgate.netresearchgate.net
ParameterCondition
ColumnReversed-Phase C18
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
GradientLinear gradient from 9:1 to 5:5 of A:B
Flow Rate1.0 mL/min
DetectionUV Absorbance (typically at 220 nm or 280 nm)

Thin-layer chromatography (TLC) can also be used as a rapid, qualitative method to monitor the progress of reactions and for preliminary purity checks, often using a solvent system such as chloroform:methanol:acetic acid. ias.ac.in

Spectroscopic Confirmation (e.g., IR, Mass Spectrometry)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of this compound. It provides a precise measurement of the peptide's molecular weight, confirming that the correct sequence of amino acids has been assembled. researchgate.net Leu-enkephalin is frequently used as a standard or reference compound in mass spectrometry to test new instruments and methodologies. ebi.ac.uknih.gov

Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can provide further structural confirmation by inducing fragmentation of the protonated molecule and analyzing the resulting fragment ions. ebi.ac.uk The fragmentation pattern of Leu-enkephalin is well-characterized, with the lowest-energy fragmentation channel being the loss of the C-terminal leucine (B10760876) residue to form the b₄ ion. nih.gov This detailed fragmentation data serves as a fingerprint to verify the amino acid sequence. researchgate.netebi.ac.uk Infrared (IR) spectroscopy can also be used to identify characteristic functional groups present in the peptide, such as the amide bonds and the Boc protecting group.

Amino Acid Analysis for Composition Verification

Amino acid analysis (AAA) is the definitive method for verifying the amino acid composition of the synthesized peptide. ias.ac.in The purified peptide is first hydrolyzed into its constituent amino acids by treatment with strong acid (e.g., 6N HCl). ias.ac.in The resulting amino acid mixture is then separated, identified, and quantified, typically using ion-exchange chromatography or reversed-phase HPLC after derivatization.

Structure Activity Relationship Sar Investigations of Leu Enkephalin Analogues Derived from Boc Chemistry

Design Principles for Modulating Opioid Receptor Affinity and Selectivity

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid peptide that agonizes the delta-opioid receptor (δOR) with moderate selectivity over the mu-opioid receptor (µOR). mdpi.com However, its therapeutic potential is limited by poor metabolic stability and bioavailability. researchgate.net The primary goal in designing Leu-enkephalin analogues is to enhance their affinity for specific opioid receptors (µ, δ, or κ), improve selectivity between these receptor subtypes, and increase metabolic stability. mdpi.comresearchgate.net

Key design principles revolve around modifying the peptide's structure to constrain its conformation, alter its electronic and hydrophobic properties, and protect it from enzymatic degradation. The rationale is that the flexible nature of small linear peptides like enkephalin allows them to adapt to different receptor types, leading to a lack of specificity. researchgate.net By introducing conformational constraints, such as through cyclization or the incorporation of rigid amino acids, analogues can be developed with enhanced rigidity and, consequently, improved receptor selectivity. researchgate.netnih.gov

Structure-activity relationship (SAR) studies systematically alter specific components of the peptide—such as individual amino acid side chains, the peptide backbone, and the N- and C-termini—to observe the effects on biological activity. mdpi.comnih.gov For instance, modifications to the phenylalanine residue at position 4 (Phe4) have been shown to modulate potency and selectivity for both δOR and µOR. mdpi.com Similarly, substitutions at the glycine (B1666218) in position 2 (Gly2) with D-amino acids are known to enhance activity, largely by increasing resistance to aminopeptidases. ias.ac.in These targeted modifications aim to create analogues with finely tuned potency, selectivity, and improved drug-like properties. mdpi.comnih.gov

Positional Amino Acid Modifications and Their Impact

The N-terminal tyrosine residue (Tyr1) is widely recognized as a critical component for the opioid activity of enkephalins. Its phenolic hydroxyl group and the protonated amino group are considered essential pharmacophoric elements. Consequently, modifications at this position are often detrimental to activity. Replacement of Tyr1 with other amino acids, even structurally similar ones like L-p-hydroxyphenylglycine, typically leads to a significant loss of biological activity. ias.ac.in Studies investigating the replacement of Tyr1 with D-p-hydroxyphenylglycine also resulted in inactive peptides, reinforcing the stringent structural requirements at this position. ias.ac.in The dipeptide fragment Tyr-Gly is considered the minimum sequence necessary to interfere with the acquisition of an active avoidance response in behavioral studies, highlighting the importance of the N-terminal residue. nih.gov While direct substitutions are often poorly tolerated, other modifications, such as the addition of hydrophobic or guanidinyl groups, have been explored to enhance properties like membrane permeability or receptor interaction, although these strategies must carefully preserve the essential pharmacophore of the tyrosine residue.

The glycine residues at positions 2 and 3 provide Leu-enkephalin with significant conformational flexibility. This flexibility is believed to be crucial for its interaction with opioid receptors. nih.govacs.org However, the Tyr1-Gly2 amide bond is a primary site of metabolic cleavage by aminopeptidase (B13392206) N, leading to rapid inactivation. biorxiv.org

The Phe4 residue is a key determinant of opioid receptor affinity and selectivity. Its aromatic side chain plays a crucial role in receptor binding, and modifications to this ring can fine-tune the pharmacological profile of Leu-enkephalin analogues. mdpi.comnih.gov

Systematic substitutions at the meta-position of the phenyl ring have been shown to generally increase binding affinity for both the δOR and µOR. nih.govresearchgate.net For instance, introducing small electron-withdrawing or electron-donating groups at the meta-position can yield high-affinity ligands with varying levels of selectivity and signaling bias. nih.gov Halogenation at the para-position has also been found to enhance δOR affinity while sometimes reducing µOR affinity. biorxiv.orgnih.gov Furthermore, modifications at the Phe4 position can significantly improve peptide stability in plasma compared to native Leu-enkephalin. nih.govbiorxiv.org The introduction of conformationally restricted residues, such as E-cyclopropylphenylalanine (ΔEPhe), at the Phe4 position has also been explored, leading to analogues with high δOR affinity and selectivity in rat brain binding assays. nih.gov

Pharmacological Profile of meta-Substituted Phe4 Leu-Enkephalin Analogues
Compoundmeta-SubstituentBinding Affinity (Ki, nM)cAMP Inhibition (IC50, nM)
δORµORδORµOR
Leu-Enkephalin-H1.261.71.0227.1
1a-F0.290.980.251.16
1c-Cl0.0230.0590.030.14
1f-OCH30.140.430.148.1
1i-NO20.930.890.4749.1

Data adapted from Cassell, R. J., et al. (2019). nih.govnih.gov

The C-terminal Leu5 residue and its free carboxyl group are important for interaction with δ-opioid receptors. nih.gov Modifications at this terminus can significantly alter receptor affinity, selectivity, and metabolic stability. One common strategy is C-terminal amidation, which removes the negative charge of the carboxylate group and often increases resistance to carboxypeptidases. This modification can enhance biological activity and membrane permeability. nih.gov

Further extension of the C-terminus with N-alkyl amides has been shown to improve pharmacokinetic profiles. nih.govresearchgate.net For example, adding a lipophilic N-phenyl-N-(piperidin-4-yl)propionamide (Ppp) moiety to the C-terminus of enkephalin-like tetrapeptides enhanced their lipophilicity and resulted in multifunctional ligands with activity at multiple opioid receptors. mdpi.com The synthesis of such C-terminal N-alkyl amides can be achieved using methods like the Fukuyama N-alkylation on a solid-phase resin. nih.gov Replacing the natural L-Leu with its D-Leu isomer is another modification used to confer enzymatic stability, as seen in analogues like [D-Ala2, D-Leu5]-enkephalin (DADLE). nih.gov

Opioid Receptor Binding Affinities (Ki, nM) of C-Terminally Modified Enkephalin Analogues
CompoundStructureµORδORκOR
LYS729 (1)Dmt-D-Nle-Gly-Phe-NH21.51.41300
LYS436 (2)Tyr-D-Ala-Gly-Phe-Ppp0.434.1220
LYS540 (3)Dmt-D-Ala-Gly-Phe-Ppp0.081.521
LYS744 (6)Dmt-D-Nle-Gly-Phe(p-Cl)-Ppp0.140.191.3

Data adapted from Lee, Y. S., et al. (2021). mdpi.com

Backbone and Amide Bond Isosteric Replacements

The peptide backbone consists of a series of amide bonds that, while crucial for structure, are susceptible to proteolytic degradation. nih.gov Replacing these amide bonds with bioisosteres—chemical groups with similar steric and electronic properties—is a powerful strategy to create peptidomimetics with enhanced metabolic stability and potentially altered conformational preferences. nih.gov

Systematic replacement of each of the four amide bonds in Leu-enkephalin with a trans-alkene (E-alkene) isostere has provided significant insight into the role of each bond. nih.gov Studies have shown that the first amide bond (Tyr1-Gly2) can be replaced by an E-alkene without a significant loss of biological activity at the δOR. nih.govnih.gov In contrast, replacing the second amide bond (Gly2-Gly3) with the same isostere completely abolishes biological activity, indicating its critical role in maintaining the active conformation or in direct receptor interaction. nih.gov Replacements at the third (Gly3-Phe4) and fourth (Phe4-Leu5) positions led to a partial reduction in affinity and activity. nih.gov

Other amide bond isosteres have also been investigated. The replacement of an amide with a 1,4-disubstituted nih.govbiorxiv.orgnih.govtriazole revealed that the analogue with the triazole between Phe4 and Leu5 retained some potency, suggesting that the hydrogen bond acceptor capability of the final amide bond is essential for activity. documentsdelivered.com Thioamide bond replacements have also been synthesized to create potent analogues. rsc.org These backbone modifications are a key tool for exploring the conformational requirements of receptor binding and for developing peptide-based therapeutics with improved drug-like properties. nih.govnih.gov

Ester and N-methyl Amide Bond Substitutions

Systematic replacement of the amide bonds in Leu-enkephalin with ester or N-methyl amide linkages has provided valuable insights into the role of the peptide backbone in receptor recognition and biological activity. These modifications, while seemingly subtle, can significantly alter the conformational preferences, hydrogen bonding capabilities, and enzymatic stability of the parent peptide.

Research has shown that the fourth amide bond, between Phe⁴ and Leu⁵, can be substituted with either an ester or an N-methyl amide bond without a significant loss of biological activity. Analogues with an N-methyl amide function between these residues were found to be more lipophilic and exhibited enhanced stability in rat plasma compared to the native Leu-enkephalin. This suggests that the hydrogen-bond donor property of this particular amide is not critical for its interaction with the delta-opioid receptor (DOPr).

In a series of systematically modified analogues, the following observations were made:

[Tyr-Gly-Gly-Pla-Leu-OH] : Replacement of the Phe⁴-Leu⁵ amide with a phenyllactic acid (Pla) derived ester bond.

[Tyr-Gly-Gly-Phe-Hic-OH] : Substitution with a hydroxyisocaproic acid (Hic) derived ester at the C-terminus.

[Tyr-Sar-Gly-Phe-Leu-OH] : Introduction of a sarcosine (B1681465) (N-methyl glycine) at the second position.

[Tyr-Gly-Sar-Phe-Leu-OH] : N-methylation of the third residue.

[Tyr-Gly-Gly-Phe(NMe)-Leu-OH] : N-methylation of the fourth residue.

[Tyr-Gly-Gly-Phe-Leu(NMe)-OH] : N-methylation at the C-terminal leucine (B10760876).

The biological activities of these analogues highlight the tolerance of certain positions to backbone modification. For instance, N-methylation at the Phe⁴ and/or Cys⁵ (in cyclic analogues) has been shown to be well-tolerated, with the resulting compounds retaining high binding affinities at all three opioid receptors (μ, δ, and κ). nih.gov This strategy can also lead to compounds with improved bioavailability due to increased lipophilicity and reduced hydrogen-bonding capacity. nih.gov

AnalogueModificationReceptor Affinity (Ki, nM)
Leu-Enkephalin Native Peptideμ: ~1-5, δ: ~1-5
H-Dmt-c[d-Cys-Gly-Phe(NMe)-d-Cys]NH₂ N-methylation at Phe⁴μ: 0.50, δ: 2.29, κ: 2.89
H-Dmt-c[d-Cys-Gly-Phe-d-Cys(NMe)]NH₂ N-methylation at Cys⁵μ: 0.69, δ: 2.45, κ: 1.63
H-Dmt-c[d-Cys-Gly-Phe(NMe)-l-Cys(NMe)]NH₂ Di-N-methylation at Phe⁴ and Cys⁵μ: 1.83, δ: 11.2, κ: 10.4

Data compiled from studies on N-methylated cyclic enkephalin analogues. nih.gov

Thioamide and Alkene Linkage Introductions

The replacement of an amide bond with a thioamide or an alkene isostere represents another strategy to modify the peptide backbone, influencing both conformational properties and metabolic stability.

Thioamide substitution , the replacement of the amide carbonyl oxygen with sulfur, has been shown to impact biological activity in a position-dependent manner. The introduction of a thioamide bond can alter the electronic properties and hydrogen-bonding capabilities of the peptide backbone. Studies on monothionated Leu-enkephalin analogues have revealed that while substitution at some positions can decrease activity, modification at other sites can lead to enhanced potency. For example, the crystal structure of Boc-Tyr-Gly-Gly-Pheψ[CSNH]Leu-OBzl showed a bent conformation at the Phe residue. nih.gov

Alkene linkages have been explored as another means to create more rigid and metabolically stable analogues. The introduction of a trans-carbon-carbon double bond as an isosteric replacement for an amide bond can significantly alter the peptide's three-dimensional structure. This modification has been used to create analogues with potentially enhanced ability to cross the blood-brain barrier due to increased lipophilicity.

AnalogueModificationBioactivity
Tyrψ[CH₂S]Gly-Gly-Phe-Leu Thiomethylene ether at Tyr¹-Gly²Displaced ³H-etorphine in binding assays
Tyr-Gly-Gly-Pheψ[CH₂S]Leu Thiomethylene ether at Phe⁴-Leu⁵Highest GPI activity among tested analogues

Data from studies on enkephalins with serially replaced thiomethylene amide bond surrogates. nih.gov

Incorporation of Alkylurea Units

The incorporation of alkylurea units as amide bond surrogates in Leu-enkephalin analogues is a less commonly explored modification. This strategy involves replacing a dipeptide segment with a structure that mimics the spatial arrangement of the amino acid side chains while altering the backbone chemistry. While specific examples of alkylurea-containing Leu-enkephalin analogues with detailed biological data are not extensively reported in readily available literature, this approach falls under the broader category of peptidomimetic design aimed at enhancing stability and modulating receptor interactions.

Cyclization and Conformational Constraints in Analogues

Cyclization is a powerful strategy for introducing conformational constraints into the flexible Leu-enkephalin backbone. By reducing the number of accessible conformations, it is possible to "lock" the peptide into a bioactive conformation, which can lead to increased potency and receptor selectivity.

Various cyclization strategies have been employed, including:

Side-chain to side-chain cyclization: Linking the side chains of two amino acid residues.

Head-to-tail cyclization: Forming a peptide bond between the N-terminal amino group and the C-terminal carboxyl group.

Side-chain to main-chain cyclization: Connecting an amino acid side chain to either the N- or C-terminus.

These modifications have been shown to significantly influence receptor selectivity. For instance, the cyclization of the ω-amino group of a D-amino acid in position 2 to the C-terminal carboxyl group of leucine has been shown to produce analogues with a pronounced preference for μ-opioid receptors over δ-receptors. nih.gov This highlights that the conformational requirements for binding to different opioid receptor subtypes are distinct.

AnalogueCyclization StrategyReceptor Selectivity (IC₅₀ MVD/GPI Ratio)
H-Tyr-c[-D-A₂bu-Gly-Phe-Leu-] Side-chain to C-terminus29.4 (μ-selective)
H-Tyr-c[-D-Orn-Gly-Phe-Leu-] Side-chain to C-terminus10.5 (μ-selective)
H-Tyr-c[-D-Lys-Gly-Phe-Leu-] Side-chain to C-terminus3.1 (μ-selective)

Data from studies on cyclic enkephalin analogues. nih.gov

Incorporation of Non-Natural Amino Acids and Diverse Moieties

Glycosylation of Enkephalin Analogues

The attachment of carbohydrate moieties to peptide scaffolds, or glycosylation, is a well-established strategy to improve the pharmacokinetic properties of peptides, including their stability, solubility, and ability to cross biological membranes. In the context of Leu-enkephalin, glycosylation has been explored as a means to enhance its analgesic potential.

The position and nature of the sugar moiety are critical for the biological activity of the resulting glycopeptide. For example, linking D-glucose to the C-terminus of Leu-enkephalin via an ester bond has been shown to produce full agonists at both μ- and δ-opioid receptors. The opioid activity of these glucoconjugates was found to be dependent on the position of the ester linkage on the glucose molecule. A 1-O-conjugate was more potent than Leu-enkephalin in the guinea pig ileum (GPI) assay, while 6-O-conjugates were generally less potent. nih.gov Interestingly, all the tested enkephalin-glucose derivatives displayed δ-receptor selectivity. nih.gov

AnalogueModificationBioactivity (GPI Assay)
[Leu⁵]enkephalin-1-O-β-D-glucopyranosyl ester C-terminal glycosylation at C-1 of glucoseMore potent than Leu-enkephalin
[Leu⁵]enkephalin-6-O-β-D-glucopyranosyl ester C-terminal glycosylation at C-6 of glucoseLess potent than Leu-enkephalin
[Leu⁵]enkephalin-6-O-(2,3,4-tri-O-acetyl-β-D-glucopyranosyl) ester Acetylated C-terminal glycosylation at C-6Highly δ-receptor selective

Data from studies on [Leu⁵]enkephalin derivatives containing D-glucose. nih.gov

Peptidomimetics Incorporating Specific Scaffold Modifications (e.g., diketopiperazines, squaric acid, cyclopropane)

To overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability, researchers have developed peptidomimetics that mimic the essential structural features of the parent peptide while incorporating non-peptidic scaffolds.

Diketopiperazines (DKPs) are cyclic dipeptides that can serve as rigid scaffolds to constrain the conformation of appended peptide fragments. researchgate.net Their incorporation into peptidomimetic design can lead to compounds with improved stability and oral bioavailability. researchgate.net While the broad utility of DKPs in medicinal chemistry is well-established, specific, highly potent Leu-enkephalin analogues based on this scaffold with detailed SAR are an area of ongoing research.

Squaric acid derivatives have been investigated as linkers or bioisosteric replacements for amide bonds in peptidomimetics. nih.gov Squaric acid can act as a scaffold to present the key pharmacophoric groups in a desired spatial orientation. Although mentioned as a potential linker for enkephalin analogues, detailed studies with specific bioactivity data for squaric acid-containing Leu-enkephalin mimetics are not widely available in the current literature.

Cyclopropane (B1198618) -containing amino acids can be incorporated into peptide sequences to introduce conformational constraints. The rigid, three-membered ring of cyclopropane can be used to mimic β-turns or extended conformations, depending on the substitution pattern. The synthesis of Leu-enkephalin analogues incorporating cyclopropane-based dipeptide isosteres has been reported as a strategy to create conformationally restricted peptidomimetics. nih.gov

Conjugation with Pharmacologically Active Scaffolds (e.g., norbuprenorphine (B1208861) conjugates)

The conjugation of Leu-enkephalin analogues with other pharmacologically active scaffolds represents a key strategy in medicinal chemistry to develop novel compounds with enhanced properties. One notable example is the conjugation with norbuprenorphine, the primary active metabolite of buprenorphine. nih.gov While norbuprenorphine has potent opioid activity, its clinical utility is limited by poor penetration across the blood-brain barrier. nih.gov To address this, researchers have explored the covalent linking of Leu-enkephalin, protected with a tert-butyloxycarbonyl (Boc) group, to norbuprenorphine and its derivatives. The primary goal of this approach is to leverage the peptide as a carrier to improve the permeability of norbuprenorphine across biological membranes. nih.gov

The synthesis of these conjugates typically involves the coupling of Boc-protected Leu-enkephalin with norbuprenorphine. nih.gov In a common synthetic route, norbuprenorphine is coupled with the carboxylic acid moiety of Boc-protected Leu-enkephalin. nih.gov This reaction is often facilitated by a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). nih.gov Following the coupling reaction, the Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final conjugate. nih.gov

Investigations into the membrane permeability of these conjugates have been conducted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). These studies have demonstrated that the conjugation of norbuprenorphine and its derivatives with Leu-enkephalin can lead to a significant increase in permeability compared to the parent compounds. nih.gov Notably, the derivatives incorporating succinic and phthalic acid linkers have shown even higher permeability than the direct norbuprenorphine-Leu-enkephalin conjugate. nih.gov

The enhanced permeability of these conjugates is a critical finding, as it suggests that the peptide component may facilitate the transport of the pharmacologically active scaffold across cellular membranes. This approach holds promise for improving the bioavailability and central nervous system penetration of drugs that would otherwise be limited by poor membrane permeability.

Research Findings on Norbuprenorphine-Leu-Enkephalin Conjugates

Compound/ConjugateLinkerPermeability Findings
Norbuprenorphine-Leu-enkephalinDirect ConjugationIncreased permeability compared to norbuprenorphine alone. nih.gov
Norbuprenorphine-Succinic Acid-Leu-enkephalinSuccinic AcidHigher permeability than the direct norbuprenorphine-Leu-enkephalin conjugate. nih.gov
Norbuprenorphine-Phthalic Acid-Leu-enkephalinPhthalic AcidHigher permeability than the direct norbuprenorphine-Leu-enkephalin conjugate. nih.gov

Molecular Mechanisms of Leu Enkephalin and Analogue Activity

Opioid Receptor Binding Studies

Opioid peptides mediate their effects by binding to specific opioid receptors, primarily the δ- (delta), μ- (mu), and κ- (kappa) opioid receptors. The affinity and selectivity of a ligand for these receptor subtypes determine its pharmacological profile.

Ligand binding assays are critical for determining the affinity (often expressed as the inhibition constant, Ki) of a compound for a specific receptor. Leu-enkephalin, the deprotected form of Boc-leu-enkephalin, is an endogenous opioid peptide that displays a notable preference for the δ-opioid receptor, with significant but lower affinity for the μ-opioid receptor and very low affinity for the κ-opioid receptor. nih.gov

Compoundδ-Opioid Receptor Ki (nM)μ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Selectivity (δ vs μ)
Leu-enkephalin High AffinityModerate AffinityLow Affinityδ-preferring
BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) 300-1000>30,000>200,000 (Ke value)>9000-fold

Note: Specific Ki values for Leu-enkephalin can vary between studies and experimental conditions. Data for this compound is not available.

Competition binding experiments are a common method to determine the binding affinity of an unlabeled ligand (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor. In such an assay, a constant concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can then be converted to a Ki value.

While no specific competition binding data for this compound is available, studies on various Leu-enkephalin analogues demonstrate the utility of this method. For example, modifications at the Phe4 position of Leu-enkephalin have been shown to significantly alter receptor affinity and selectivity, as determined by competition binding assays. nih.gov

Functional Characterization of Receptor Signaling Pathways

Upon binding to an opioid receptor, an agonist initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological effects of the opioid.

Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding promotes the coupling of the receptor to intracellular Gi/o proteins. This activation of Gi/o proteins leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

Functional assays measuring the inhibition of forskolin-stimulated cAMP production are standard for characterizing the agonistic properties of opioid ligands. For Leu-enkephalin and its analogues, the potency (EC50) and efficacy (Emax) in inhibiting cAMP are key measures of their functional activity at δ- and μ-opioid receptors. While specific data for this compound is absent, it is well-established that the deprotected Leu-enkephalin is a potent agonist in cAMP inhibition assays, particularly at the δ-opioid receptor.

In addition to G-protein signaling, agonist-activated GPCRs can also recruit proteins called β-arrestins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. Assays that measure the recruitment of β-arrestin to the receptor upon ligand binding provide another dimension to the functional characterization of a compound.

Studies on Leu-enkephalin have utilized various β-arrestin recruitment assays, such as those based on enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET). frontiersin.orgeurofinsdiscovery.com These studies are crucial for understanding the full signaling profile of opioid peptides and for the development of biased agonists.

Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). Ligands can be G-protein biased, β-arrestin biased, or balanced. The concept of biased agonism has significant implications for drug development, as it may be possible to design drugs that selectively activate therapeutic pathways while avoiding those that cause adverse effects.

The signaling bias of Leu-enkephalin and its analogues is an active area of research. By comparing the potency and efficacy of a compound in G-protein activation assays (like cAMP inhibition) versus β-arrestin recruitment assays, a bias factor can be calculated. Modifications to the Leu-enkephalin structure have been shown to modulate this bias, leading to the development of tool compounds to explore the physiological consequences of biased signaling at opioid receptors. biorxiv.org Given that this compound is a synthetic intermediate, it has not been profiled for biased agonism.

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional structure of enkephalin analogues is a primary determinant of their interaction with opioid receptors and, consequently, their biological activity. The conformation is influenced by the peptide's sequence, chemical modifications like N-terminal Boc protection, and the surrounding environment (e.g., solution versus a receptor binding pocket).

Molecular Modeling and Docking Studies

Computational methods, including molecular modeling and docking simulations, are pivotal in predicting and understanding the preferred conformations of enkephalin analogues and their binding modes with opioid receptors. These studies often explore the conformational landscape to identify low-energy structures that are likely to be biologically relevant.

Molecular dynamics simulations performed in a vacuum on the protected C-terminal dipeptide fragment of enkephalin, Boc-Phe-Leu-OBzl, have successfully reproduced the conformers and rotamers observed in the solid state. researchgate.net For the parent Leu-enkephalin, computational studies have identified several preferred conformations. In the gas phase, a neutral Leu-enkephalin molecule predominantly adopts a folded structure stabilized by three hydrogen bonds, featuring a βII'-bend-like motif at the Gly3–Phe4 sequence. researchgate.net In contrast, simulations of the zwitterionic form in water suggest a folded structure with double β-bends (a βII' bend at Gly2–Gly3 and a βI bend at Gly3–Phe4). researchgate.net These computational models are essential for rationalizing experimental data and guiding the design of new analogues with specific conformational properties.

Solution State (e.g., NMR) and Solid State (e.g., X-ray Crystallography) Conformational Elucidation of Enkephalins and Analogues

Experimental techniques provide direct evidence of the conformational states of peptides in different environments. X-ray crystallography reveals the structure in the solid state, while Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the dynamic conformations present in solution.

Solution-State Analysis: In contrast to the relatively fixed structures in crystals, enkephalins in solution are highly flexible. nih.gov NMR studies of Leu-enkephalin in dimethyl sulfoxide (B87167) (DMSO) suggest that the dominant conformation is a folded structure featuring a type I or II′ β-bend at the Gly3–Phe4 sequence. nih.gov This fold is stabilized by a hydrogen bond between the carbonyl group of Gly2 and the amide proton of Leu5. nih.govnih.gov However, other NMR studies on [Leu5]-enkephalinamide in DMSO did not find evidence of intramolecular hydrogen bonding, instead indicating a preference for an extended backbone conformation. ias.ac.in This highlights the significant influence of both the solvent and minor chemical modifications (like C-terminal amidation) on the conformational equilibrium.

Elucidation of Bioactive Conformations and Turn Structures (e.g., β-turns)

A central goal of conformational analysis is to identify the "bioactive conformation"—the specific three-dimensional shape the peptide adopts when it binds to and activates its receptor. For enkephalins, folded structures, particularly those involving β-turns, are widely considered crucial for biological activity.

The β-bend, often centered at the Gly3-Phe4 sequence, is a recurring motif in conformational studies of Leu-enkephalin. nih.gov This turn structure brings the N-terminal Tyrosine residue and the C-terminal Phenylalanine residue into a specific spatial arrangement that is thought to mimic the structure of morphine, allowing for effective binding to opioid receptors. nih.gov The existence of a hydrogen bond between the Gly2 carbonyl and the Leu5 amide proton is a key feature stabilizing this folded conformation. nih.govnih.gov While peptides in solution exist as a dynamic ensemble of various conformations, it is believed that the receptor selectively binds and stabilizes this specific folded, turn-like structure from the available options. nih.gov

Enzymatic Degradation and Metabolic Stability of Leu-Enkephalin Analogues

The therapeutic potential of natural peptides like Leu-enkephalin is severely limited by their rapid degradation by peptidases in the body. The N-terminal Boc group in this compound is a synthetic modification designed to block one of these degradation pathways.

Identification of Key Peptidases Responsible for Inactivation (e.g., Aminopeptidase (B13392206) N, Enkephalinase)

The metabolic inactivation of enkephalins is primarily carried out by two key enzymes. nih.gov

Aminopeptidase N (APN): This enzyme cleaves the Tyr1-Gly2 amide bond at the N-terminus of the peptide. nih.govnih.govnih.gov The presence of the Boc (tert-Butoxycarbonyl) group on the N-terminal amine of Tyrosine in this compound sterically hinders the action of APN, thus protecting the molecule from this degradation pathway.

Enkephalinase (Neprilysin or Neutral Endopeptidase 24.11): This dipeptidyl carboxypeptidase cleaves the Gly3-Phe4 amide bond in the middle of the peptide chain. nih.govnih.govnih.gov

Inhibition of these enzymes has been shown to significantly increase the potency of Leu-enkephalin, demonstrating their critical role in its inactivation. nih.govresearchgate.net

In Vitro and In Vivo Stability Assessments (e.g., plasma stability)

The metabolic instability of Leu-enkephalin is evident in its rapid breakdown in biological fluids. In vitro studies using plasma provide a measure of this susceptibility to enzymatic degradation.

The parent compound, Leu-enkephalin, is degraded very quickly in plasma. nih.gov Studies have shown that incubation of Leu-enkephalin in human plasma results in rapid and complete degradation, with the primary metabolite being the free amino acid tyrosine, consistent with cleavage by an aminopeptidase. nih.gov The half-life of Leu-enkephalin in plasma varies by species but is generally in the range of minutes.

SpeciesSampleHalf-life (t½)Reference
HumanPlasma~12.0 minutes nih.gov
ChickPlasma0.7 - 1 minute nih.gov
RatPlasma2 - 2.5 minutes nih.gov
MousePlasma9 - 14 minutes nih.gov

Chemical modifications are a key strategy to enhance the metabolic stability of peptides. mdpi.com The N-terminal Boc group of this compound serves as a protecting group that prevents cleavage by aminopeptidases, thereby increasing the molecule's resistance to this specific degradation pathway and extending its half-life relative to the unmodified parent peptide.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Leu-Enkephalin, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis involves introducing the Boc (tert-butyloxycarbonyl) protecting group to Leu-enkephalin via solid-phase peptide synthesis (SPPS). Critical steps include deprotection with trifluoroacetic acid (TFA), purification via reversed-phase HPLC, and characterization using NMR and mass spectrometry (MS). To ensure reproducibility:

  • Document solvent ratios, reaction times, and temperature meticulously.
  • Validate purity (>95%) using HPLC-MS and confirm structural integrity via 1^1H/13^13C NMR .
  • Include batch-specific data (e.g., retention times, m/z values) in supplementary materials .

Q. What analytical techniques are recommended for characterizing this compound purity and structural stability?

  • Methodological Answer :

  • HPLC-MS : Quantify purity and detect degradation products; use C18 columns with acetonitrile/water gradients .
  • Circular Dichroism (CD) : Assess secondary structure in solution (e.g., β-turn conformation typical of enkephalins).
  • FTIR Spectroscopy : Confirm amide bond formation and Boc-group presence (e.g., carbonyl stretch at ~1680 cm1^{-1}).
  • Stability Studies : Monitor degradation under varying pH, temperature, and storage conditions (lyophilized vs. solution) .

Q. How should researchers design in vitro assays to evaluate this compound’s opioid receptor affinity?

  • Methodological Answer :

  • Competitive Binding Assays : Use 3^3H-labeled naloxone or DAMGO in membrane preparations from transfected cells (e.g., CHO-K1 δ/μ-opioid receptors).
  • Controls : Include native Leu-enkephalin and non-specific binding controls (e.g., excess unlabeled ligand).
  • Data Normalization : Express results as % inhibition or IC50_{50} values with triplicate replicates. Reference P-E/I-C-O framework (Population: receptor subtypes; Intervention: concentration gradients; Comparison: native peptide; Outcome: binding affinity) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported binding affinities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., buffer composition, pH, temperature) using PRISMA guidelines .
  • Standardized Protocols : Adopt uniform receptor expression systems (e.g., HEK293 vs. CHO cells) and ligand concentrations.
  • Statistical Reconciliation : Apply ANOVA or mixed-effects models to account for inter-study variability .
  • Example: A 2023 study attributed discrepancies to variations in receptor glycosylation states, resolved by using glycoengineered cell lines .

Q. How can molecular imprinting polymers (MIPs) be optimized for this compound in targeted drug delivery?

  • Methodological Answer :

  • Template-to-Monomer Ratio : Test ratios (e.g., 1:4 this compound:methacrylic acid) to maximize imprinting efficiency.
  • Cross-Linker Selection : Compare ethylene glycol dimethacrylate (EGDMA) vs. divinylbenzene for pore structure stability.
  • Uptake Validation : Quantify template rebinding via HPLC-MS; non-imprinted polymers (NIPs) serve as controls for non-specific adsorption.
  • Reference ’s finding of 46% uptake efficiency at 5 mg mL1^{-1} MIP concentration .

Q. What integrative approaches combine computational modeling with empirical data to predict this compound’s pharmacokinetics?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model peptide-receptor interactions (e.g., μ-opioid receptor docking using AutoDock Vina).
  • In Vivo Correlation : Validate predictions with microdialysis in rodent models (e.g., striatal extracellular fluid sampling post-administration).
  • Data Synthesis : Use tools like GraphPad Prism to align simulation-derived KdK_d values with experimental IC50_{50} data .

Q. How should researchers address non-specific binding in fluorescence-based assays using this compound analogs?

  • Methodological Answer :

  • Blocking Agents : Pre-treat samples with BSA or casein to minimize hydrophobic interactions.
  • Fluorescence Quenching Controls : Use dynamic/static quenching models (e.g., Stern-Volmer plots) to distinguish specific vs. non-specific signals.
  • Cross-Validation : Compare results with radioligand binding assays to confirm specificity .

Methodological Best Practices

  • Data Presentation : Use tables to summarize synthesis yields, binding affinities, and stability metrics. Follow journal guidelines (e.g., Beilstein J. Org. Chem.) for reproducibility .
  • Ethical Replication : Share raw HPLC chromatograms and NMR spectra in supplementary materials to enable independent verification .
  • Bias Mitigation : Involve statisticians early in experimental design to power studies appropriately and avoid Type I/II errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.